molecular formula C23H24N2O2S B2628904 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-4-methoxybenzamide CAS No. 898424-47-0

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-4-methoxybenzamide

Cat. No. B2628904
CAS RN: 898424-47-0
M. Wt: 392.52
InChI Key: FWHGATVURKZBNL-UHFFFAOYSA-N
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Description

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-4-methoxybenzamide is a useful research compound. Its molecular formula is C23H24N2O2S and its molecular weight is 392.52. The purity is usually 95%.
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Scientific Research Applications

Synthesis Methodologies

The synthesis of isoquinoline derivatives, including compounds similar to N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-4-methoxybenzamide, has been extensively explored due to their potential pharmaceutical applications. Various methods such as the Bischler-Napieralski reaction, Pictet-Spengler reaction, and Pomeranz-Fritsch reaction have been employed for the synthesis of these compounds. These methods are pivotal in the development of pharmaceutical agents due to their efficiency in constructing complex isoquinoline frameworks that are central to the biological activity of many therapeutic agents (Luk’yanov, Onoprienko, & Zasosov, 1972).

Potential Medical Applications

Isoquinoline derivatives have been extensively studied for their medical applications, including their role as nonsteroidal antiestrogens for the treatment of hormone-dependent breast tumors. The structural versatility of these compounds allows for the inhibition of estrogen, a crucial strategy in managing breast cancer in postmenopausal women. This illustrates the therapeutic potential of compounds like N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-4-methoxybenzamide in the realm of oncology (Magarian, Overacre, Singh, & Meyer, 1994).

Structure-Activity Relationships (SAR)

The study of SAR is crucial in the development of new pharmaceutical agents. By understanding how the structural features of molecules like N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-4-methoxybenzamide relate to their pharmacological activities, researchers can design more effective and safer drugs. This approach has led to the identification of novel therapeutic activities and the potential development of new drugs for various diseases, demonstrating the importance of these compounds in medicinal chemistry research (Dembitsky, Gloriozova, & Poroikov, 2015).

properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O2S/c1-27-20-10-8-18(9-11-20)23(26)24-15-21(22-7-4-14-28-22)25-13-12-17-5-2-3-6-19(17)16-25/h2-11,14,21H,12-13,15-16H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWHGATVURKZBNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-4-methoxybenzamide

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